molecular formula C15H20N4O2 B2865776 1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone CAS No. 1421516-18-8

1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

Cat. No. B2865776
CAS RN: 1421516-18-8
M. Wt: 288.351
InChI Key: SNWOUNFAKXCWPI-UHFFFAOYSA-N
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Description

1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community. This compound has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

Hydrogen-bonding Patterns in Related Compounds

Compounds related to 1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone, such as enaminones, display intricate hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. This structure is further stabilized by weak C-H...Br interactions that link molecules into chains. This structural characteristic is crucial for understanding molecular interactions and stability in related compounds (Balderson et al., 2007).

Antiviral and Antibacterial Activity

Derivatives of pyridinyl piperazines, including structures similar to the query compound, have been explored for their antiviral and antibacterial properties. For example, certain heterocyclic compounds derived from these core structures have shown promising antiviral activity against HSV1 and HAV-MBB, as well as antibacterial properties. This suggests potential research applications in developing new antiviral and antibacterial agents (Attaby et al., 2006).

Microwave-Assisted Synthesis

The microwave-assisted synthesis technique has been applied to create compounds with a piperidinyl phenyl ethanone core, leading to efficient production of derivatives with significant antibacterial activity. This methodology highlights the compound's utility in facilitating rapid synthesis of bioactive molecules, which could be beneficial in pharmaceutical research and development (Merugu et al., 2010).

Anticancer Activity

Piperazine-2,6-dione derivatives, obtained through the condensation of iminodiacetic acid with various amines, including pyridinyl methanamines, have demonstrated good anticancer activity against several cancer cell lines. This suggests that modifications of the pyridinyl piperazine structure could yield potent anticancer agents, expanding the scope of research into therapeutic applications for various types of cancer (Kumar et al., 2013).

properties

IUPAC Name

1-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-12(20)19-10-13(11-19)15(21)18-8-6-17(7-9-18)14-4-2-3-5-16-14/h2-5,13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWOUNFAKXCWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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